Imidazo[1,2-a]pyrimidin-5-amine
Overview
Description
Imidazo[1,2-a]pyrimidin-5-amine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound features a fused bicyclic structure comprising an imidazole ring and a pyrimidine ring. Its unique structure imparts a range of biological activities, making it a valuable scaffold for drug development and other scientific applications .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrimidin-5-amine has been recognized as a significant scaffold in medicinal chemistry with a wide range of applications . It has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . It has also been utilized as the core backbone for the development of covalent inhibitors, specifically novel KRAS G12C inhibitors .
Mode of Action
The compound interacts with its targets, leading to a series of cellular, biochemical, and molecular changes . For instance, in the context of tuberculosis treatment, it exhibits significant activity against MDR-TB and XDR-TB . As a covalent inhibitor, it binds to the KRAS G12C protein, a common mutation in various cancers .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as an antituberculosis agent and a covalent anticancer agent
Pharmacokinetics
One study indicated that a related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its significant activity against MDR-TB and XDR-TB , and its potential as a covalent inhibitor for KRAS G12C-mutated cells .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyrimidin-5-amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found to possess anxiolytic, cardiovascular, analgesic, antihypertensive, and neuroleptic activities . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of this compound derivatives .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some derivatives of this compound have shown excellent anticancer activity against different human cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been used in the development of covalent inhibitors, synthesizing a series of novel KRAS G12C inhibitors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific details about the dosage effects of this compound in animal models are currently limited, it is known that some derivatives of this compound have shown promising anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]pyrimidin-5-amine can be achieved through various synthetic methodologies, including:
Multicomponent Reactions: These involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or ammonia.
Intramolecular Cyclizations: This method involves the formation of a ring structure within a single molecule, often catalyzed by acids or bases.
Tandem Reactions: These are sequences of reactions where the product of one reaction serves as the reactant for the next, all occurring in a single reaction vessel.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Types of Reactions:
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral media).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine scaffold .
Scientific Research Applications
Imidazo[1,2-a]pyrimidin-5-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,5-a]pyridine: Another isomeric form with different biological activities.
Imidazo[4,5-b]pyridine: Features a different fusion pattern of the rings.
Uniqueness: Imidazo[1,2-a]pyrimidin-5-amine is unique due to its specific ring fusion and the presence of an amine group at the 5-position, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-2-8-6-9-3-4-10(5)6/h1-4H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIKVDAHSKZQLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=NC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482766 | |
Record name | Imidazo[1,2-a]pyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57473-41-3 | |
Record name | Imidazo[1,2-a]pyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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